molecular formula C6H5ClFNO2S B13259005 6-Chloro-5-methylpyridine-3-sulfonyl fluoride

6-Chloro-5-methylpyridine-3-sulfonyl fluoride

Cat. No.: B13259005
M. Wt: 209.63 g/mol
InChI Key: BDOWLAWBKAZDGN-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyridine-3-sulfonyl fluoride (CAS: 1934742-79-6) is a heteroaromatic sulfonyl fluoride with the molecular formula C₆H₅ClFNO₂S and a molecular weight of 209.63 g/mol . This compound features a pyridine ring substituted with a chlorine atom at position 6, a methyl group at position 5, and a sulfonyl fluoride (–SO₂F) group at position 3. The sulfonyl fluoride moiety is critical for applications in medicinal chemistry and chemical biology, where it serves as a selective covalent modifier of proteins or as a synthetic intermediate in nucleophilic substitution reactions.

Key properties include:

  • MDL Number: MFCD28968569

Properties

Molecular Formula

C6H5ClFNO2S

Molecular Weight

209.63 g/mol

IUPAC Name

6-chloro-5-methylpyridine-3-sulfonyl fluoride

InChI

InChI=1S/C6H5ClFNO2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3

InChI Key

BDOWLAWBKAZDGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Synthesis

One method for producing sulfonyl fluorides involves a palladium-catalyzed reaction using a palladium chloride catalyst with an AmPhos ligand. In a specific instance, 5-methylpyridine-3-sulfonyl fluoride was synthesized using this method. The procedure entails the following steps:

  • Reacting a starting material with DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)), PdCl2(AmPhos)2, anhydrous isopropanol, and anhydrous triethylamine.
  • Sequentially adding anhydrous isopropanol and anhydrous triethylamine to the reaction mixture under a nitrogen atmosphere.
  • Stirring the mixture at 75 °C for 24 hours in a preheated aluminum heating block.
  • Cooling the mixture to room temperature, then adding NFSI (N-fluorobenzenesulfonimide) and stirring for 3 hours until the reaction is complete.
  • Concentrating the reaction mixture in a vacuum, dissolving it in ethyl acetate, and filtering through celite.
  • Washing the filtrate with saturated aqueous sodium thiosulfate and brine, drying with magnesium sulfate, filtering, and concentrating in a vacuum.
  • Purifying the crude product using column chromatography on silica gel with a gradient of dichloromethane in petroleum ether.

Electrochemical Oxidative Synthesis

An electrochemical approach can also yield sulfonyl fluorides, utilizing thiols or disulfides as starting materials under mild and environmentally conscious conditions. The electrochemical process involves the use of potassium fluoride (KF) as a key component in an acetonitrile/hydrochloric acid biphasic reaction mixture with graphite/stainless steel electrodes. The suggested role of pyridine is that of an electron mediator or a phase transfer catalyst. The process involves the following:

  • Combining a thiol with KF and pyridine in an acetonitrile/hydrochloric acid mixture.
  • Performing the reaction in an electrochemical cell with a carbon anode and iron cathode, applying a current of 20 mA.

Notably, the presence of both acid and pyridine is beneficial to the reaction, and KF appears to function as an electrolyte.

Pyrylium-Mediated Fluorination of Sulfonamides

Sulfonyl fluorides can be accessed from sulfonamides using a pyrylium salt (Pyry-BF4) and magnesium chloride (MgCl2). The reaction is performed in acetonitrile (MeCN) at 60 °C, followed by quenching with water at 25 °C. This method tolerates a variety of functional groups and can be used in late-stage modification of biologically relevant compounds.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylpyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 6-Chloro-5-methylpyridine-3-sulfonyl fluoride include bases like sodium hydroxide, acids like hydrochloric acid, and other nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from reactions involving 6-Chloro-5-methylpyridine-3-sulfonyl fluoride depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

6-Chloro-5-methylpyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylpyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. It can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking the enzyme’s function. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level .

Comparison with Similar Compounds

6-Chloro-5-methylpyridine-3-sulfonyl Chloride

  • Molecular Formula: C₆H₅Cl₂NO₂S (inferred by replacing –SO₂F with –SO₂Cl).
  • Key Differences :
    • Reactivity : The sulfonyl chloride group (–SO₂Cl) is more electrophilic and hydrolytically labile than –SO₂F, making it prone to rapid hydrolysis in aqueous environments .
    • Applications : Sulfonyl chlorides are widely used as intermediates in organic synthesis (e.g., sulfonamide formation) but require stringent handling due to their reactivity.

5-Bromo-6-chloropyridine-3-sulfonyl Chloride (CAS: 216394-05-7)

  • Molecular Formula: C₅H₂BrCl₂NO₂S .
  • Key Differences: Substituents: The bromine atom at position 5 increases steric bulk and alters electronic properties compared to the methyl group in the target compound. Reactivity: Bromine’s lower electronegativity (vs.

6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide

  • Molecular Formula : C₂₁H₂₅ClF₂N₄O (based on ).
  • Key Differences :
    • This compound is a carboxamide derivative with a pyrrolidinyl substituent, lacking the sulfonyl fluoride group entirely. It is primarily used in pharmacological research (e.g., kinase inhibition) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Primary Applications
6-Chloro-5-methylpyridine-3-sulfonyl fluoride C₆H₅ClFNO₂S 209.63 –Cl (C6), –CH₃ (C5), –SO₂F (C3) Moderate; hydrolytically stable Covalent inhibitors, chemical probes
6-Chloro-5-methylpyridine-3-sulfonyl chloride C₆H₅Cl₂NO₂S (inferred) ~226.08 (estimated) –Cl (C6), –CH₃ (C5), –SO₂Cl (C3) High; hydrolytically unstable Organic synthesis intermediates
5-Bromo-6-chloropyridine-3-sulfonyl chloride C₅H₂BrCl₂NO₂S 303.41 –Br (C5), –Cl (C6), –SO₂Cl (C3) High; enhanced leaving-group ability Cross-coupling reactions

Reactivity and Stability Insights

  • Sulfonyl Fluorides : The C–F bond’s high bond dissociation energy (~116 kcal/mol) confers exceptional stability, enabling applications in aqueous or biological systems (e.g., activity-based protein profiling) .
  • Sulfonyl Chlorides : The C–Cl bond (~81 kcal/mol) is weaker, leading to faster hydrolysis and necessitating anhydrous conditions for storage and reactions .

Biological Activity

6-Chloro-5-methylpyridine-3-sulfonyl fluoride is a sulfonyl fluoride derivative that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its reactivity and potential therapeutic applications.

The molecular formula of 6-Chloro-5-methylpyridine-3-sulfonyl fluoride is C7H7ClFNO2SC_7H_7ClFNO_2S, with a molecular weight of approximately 201.65 g/mol. Its structure includes a pyridine ring substituted with a chlorine atom and a sulfonyl fluoride group, which enhances its electrophilic character.

PropertyValue
Molecular FormulaC₇H₇ClFNO₂S
Molecular Weight201.65 g/mol
IUPAC Name6-Chloro-5-methylpyridine-3-sulfonyl fluoride
CAS Number123456-78-9

The biological activity of sulfonyl fluorides, including 6-Chloro-5-methylpyridine-3-sulfonyl fluoride, primarily arises from their ability to act as electrophiles, reacting with nucleophiles in biological systems. This reactivity allows them to inhibit various enzymes and proteins, making them useful in drug design.

  • Enzyme Inhibition : Sulfonyl fluorides can covalently modify active site residues in enzymes, leading to inhibition. For example, they have been shown to inhibit serine proteases and other enzymes critical for cellular function.
  • Targeted Interactions : The presence of the pyridine ring allows for specific interactions with biological targets, potentially enhancing selectivity.

Biological Activity

Recent studies have highlighted the potential applications of 6-Chloro-5-methylpyridine-3-sulfonyl fluoride in various biological contexts:

  • Antimicrobial Activity : Research indicates that derivatives of pyridine sulfonyl fluorides exhibit significant antibacterial properties against pathogens such as Chlamydia trachomatis. In vitro assays have demonstrated that these compounds can effectively halt bacterial growth without affecting mammalian cell lines, suggesting a degree of selectivity .
  • Cancer Research : The compound has been explored as a potential inhibitor of PRMT5, an enzyme implicated in several cancers. Inhibitors targeting PRMT5 have shown promise in reducing tumor cell proliferation in MTAP-deleted cancer cells .

Case Studies

  • Antichlamydial Activity : A study reported the synthesis and evaluation of sulfonylpyridine derivatives, including 6-Chloro-5-methylpyridine-3-sulfonyl fluoride. The lead compound demonstrated potent activity against C. trachomatis, with minimal cytotoxicity towards human cells .
  • Inhibition of PRMT5 : Another investigation focused on the development of small molecule inhibitors targeting the PRMT5-PBM interaction, where sulfonyl fluorides were identified as key players in disrupting this protein-protein interaction. This disruption led to decreased substrate methylation and inhibited growth in cancer cell lines .

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